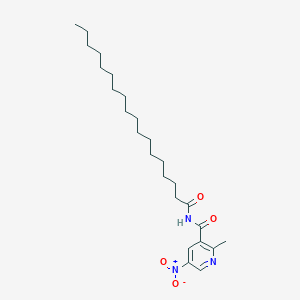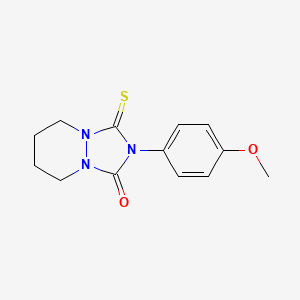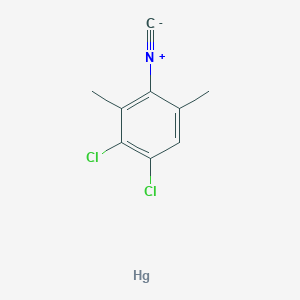![molecular formula C13H10ClNO5S B14615695 2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-15-5](/img/structure/B14615695.png)
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a chloro-substituted benzodioxole ring attached to a methanesulfonyl group and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 6-chloro-2H-1,3-benzodioxole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzodioxole compounds.
Applications De Recherche Scientifique
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the chloro and methanesulfonyl groups.
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with different substituents.
Uniqueness
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methanesulfonyl groups enhances its potential as a versatile reagent in synthetic chemistry and as a candidate for drug development.
Propriétés
Numéro CAS |
60264-15-5 |
|---|---|
Formule moléculaire |
C13H10ClNO5S |
Poids moléculaire |
327.74 g/mol |
Nom IUPAC |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H10ClNO5S/c14-10-6-12-11(19-8-20-12)5-9(10)7-21(17,18)13-3-1-2-4-15(13)16/h1-6H,7-8H2 |
Clé InChI |
RIQPBNPFNWRJGM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CS(=O)(=O)C3=CC=CC=[N+]3[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)

![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)


![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)


